Ethyl dodecanoate-d23

Beschreibung

BenchChem offers high-quality Ethyl dodecanoate-d23 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl dodecanoate-d23 including the price, delivery time, and more detailed information at info@benchchem.com.

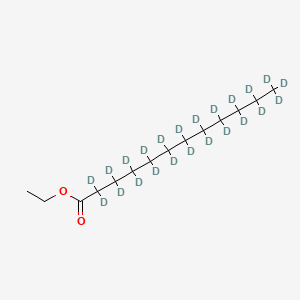

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h3-13H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXKVMNBHPAILY-WZPUNXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Ethyl dodecanoate-d23 and its chemical properties?

An In-Depth Technical Guide to Ethyl Dodecanoate-d23: Properties and Applications

Introduction to Ethyl Dodecanoate-d23

Ethyl dodecanoate-d23 is the deuterated form of ethyl dodecanoate, a fatty acid ethyl ester also known as ethyl laurate.[1][2] In this isotopologue, 23 hydrogen atoms on the dodecanoate chain have been replaced with deuterium, a stable, heavy isotope of hydrogen.[3][4] This substitution results in a molecule that is chemically almost identical to its non-labeled counterpart but possesses a significantly higher mass. This key difference makes Ethyl dodecanoate-d23 an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis by mass spectrometry (MS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][5]

The core utility of a stable isotope-labeled (SIL) internal standard lies in the principle of isotope dilution mass spectrometry (IDMS).[6][7] By adding a known quantity of Ethyl dodecanoate-d23 to a sample at the earliest stage of preparation, it experiences the same processing, extraction losses, and ionization suppression or enhancement as the endogenous analyte.[8] Because the mass spectrometer can differentiate between the deuterated standard and the native analyte by their mass difference, the ratio of their signals allows for highly accurate and precise quantification, effectively nullifying variations in the analytical process.[9] This guide provides a comprehensive overview of the chemical properties of Ethyl dodecanoate-d23, the principles of its application, and a practical workflow for its use in a research setting.

Chemical Structure and Physicochemical Properties

The fundamental structure of Ethyl dodecanoate-d23 consists of a C12 fatty acid (lauric acid) backbone where the acyl chain is extensively deuterated, connected to an ethyl group via an ester linkage.

Caption: Chemical Structure of Ethyl Dodecanoate-d23.

The physical properties of Ethyl dodecanoate-d23 are nearly identical to its non-deuterated analog, with the primary difference being its molecular weight.

| Property | Value | Source(s) |

| Chemical Name | ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoate | [3] |

| Synonyms | Ethyl Laurate-d23, Dodecanoic-d23 Acid Ethyl Ester | [1][4] |

| Molecular Formula | C₁₄H₅D₂₃O₂ | [10] |

| Molecular Weight | 251.52 g/mol | [10] |

| Exact Mass | 251.3533 Da | [3][4] |

| CAS Number | 1219795-35-3 | [3][10] |

| Unlabeled CAS No. | 106-33-2 | [3][4] |

| Appearance | Clear colorless to slightly yellowish liquid | [11][12] |

| Melting Point | -10 °C | [11][12] |

| Boiling Point | 269 °C at 760 mmHg | [11] |

| Density | ~0.863 g/cm³ | [11] |

| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate | [11][12] |

| Stability | Stable under normal temperatures and pressures | [13] |

Core Application: Isotope Dilution Mass Spectrometry (IDMS)

The gold standard for quantification in complex matrices is stable isotope dilution mass spectrometry (SID-MS).[6] This technique is predicated on the principle that a stable isotope-labeled standard behaves identically to the native analyte during sample processing and analysis.[8] Any loss of analyte during extraction or variability in instrument response will affect the standard and the analyte equally, keeping their ratio constant.[9]

Causality of Improved Assay Performance: The co-elution of the deuterated internal standard with the native analyte provides the most effective means to compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[9] Because both molecules are present in the same droplet entering the mass spectrometer's ion source, they experience the same micro-environmental effects. This ensures that the ratio of their measured signals remains directly proportional to the true concentration of the analyte, leading to superior accuracy and precision.[9][14]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ethyl Dodecanoate | C14H28O2 | CID 7800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl Dodecanoate-d23 | CAS 1219795-35-3 | LGC Standards [lgcstandards.com]

- 4. Ethyl Dodecanoate-d23 | CAS 1219795-35-3 | LGC Standards [lgcstandards.com]

- 5. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Flavor Compounds Identification and Reporting [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Ethyl dodecanoate|lookchem [lookchem.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl dodecanoate-d23 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl dodecanoate-d23, a deuterated form of ethyl dodecanoate, also known as ethyl laurate. This isotopically labeled compound is a valuable tool in various scientific disciplines, particularly in metabolic research and drug development, owing to its utility as an internal standard and metabolic tracer.

Core Properties and Identification

Ethyl dodecanoate-d23 is a saturated fatty acid ethyl ester where 23 hydrogen atoms have been replaced with deuterium. This isotopic labeling provides a distinct mass difference from its endogenous counterpart, making it readily distinguishable in mass spectrometry-based analyses.

| Property | Value | Source(s) |

| Chemical Name | ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoate | [1] |

| Synonyms | Ethyl Dodecanoate-D23, Ethyl Laurate-d23, Dodecanoic-d23 Acid Ethyl Ester | [1] |

| CAS Number | 1219795-35-3 | [1] |

| Molecular Formula | C₁₄D₂₃H₅O₂ | [1] |

| Molecular Weight | 251.51 g/mol | [1] |

| Unlabeled CAS Number | 106-33-2 | [1] |

| Unlabeled Molecular Weight | 228.37 g/mol | [2] |

Synthesis and Purification

The synthesis of ethyl dodecanoate-d23 typically involves the esterification of dodecanoic acid-d23 with ethanol. While specific synthesis protocols for this exact isotopologue are proprietary to commercial suppliers, a general and robust method can be adapted from standard esterification procedures.

Conceptual Synthesis Workflow

The synthesis of ethyl dodecanoate-d23 can be conceptualized as a two-step process: the deuteration of dodecanoic acid followed by its esterification.

Sources

Synthesis and isotopic purity of Ethyl dodecanoate-d23

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Ethyl Dodecanoate-d23

Introduction

In the fields of pharmaceutical development, metabolomics, and environmental analysis, stable isotope-labeled compounds are indispensable tools.[1][2][3] Their utility as internal standards in mass spectrometry-based quantification is particularly noteworthy, allowing for precise and accurate measurement by correcting for sample loss or ionization variability.[4] Ethyl dodecanoate-d23, the deuterated analogue of ethyl laurate, serves as a crucial internal standard for the quantification of its non-labeled counterpart, a common fatty acid ester found in various biological and commercial matrices.

The synthesis of a high-purity isotopically labeled compound is a non-trivial endeavor. It requires a robust synthetic strategy to achieve a high degree of deuterium incorporation and rigorous analytical methodologies to validate the final product's isotopic and chemical purity.[5][6] This guide provides a comprehensive, field-proven approach to the synthesis of Ethyl dodecanoate-d23, beginning with the perdeuteration of dodecanoic acid, followed by esterification. Furthermore, it details the critical analytical workflows for confirming the isotopic purity of the final product, ensuring its reliability for demanding research applications.

Part 1: A Validated Synthetic Pathway

The synthesis of Ethyl dodecanoate-d23 is most effectively approached as a two-stage process. This strategy isolates the critical deuteration step from the esterification, allowing for the purification of the deuterated intermediate, which is key to achieving high isotopic enrichment in the final product.

Caption: Overall synthetic workflow for Ethyl dodecanoate-d23.

Stage 1: Perdeuteration of Dodecanoic Acid

Expertise & Causality: The foundational step is the synthesis of the deuterated carboxylic acid precursor, Dodecanoic acid-d23.[7][8] For saturated fatty acids, a highly effective and scalable method is catalytic hydrogen-deuterium (H/D) exchange under hydrothermal conditions.[9] This method is chosen over others because it can achieve very high levels of deuterium incorporation across all non-exchangeable C-H bonds. A platinum-on-carbon (Pt/C) catalyst is employed to activate the C-H bonds, while deuterium oxide (D₂O) serves as the deuterium source.[9] The reaction is typically run at elevated temperatures to facilitate the exchange process. To achieve ≥98% deuteration, the process may need to be repeated with fresh D₂O and catalyst.[9]

Experimental Protocol: Synthesis of Dodecanoic Acid-d23

-

Reactor Setup: In a high-pressure stainless-steel reactor, combine Dodecanoic Acid, 10% Platinum on carbon (5-10 wt% of the acid), and Deuterium Oxide (D₂O).

-

Inert Atmosphere: Seal the reactor, then purge with an inert gas (e.g., Argon) several times to remove atmospheric oxygen.

-

Reaction Conditions: Heat the mixture to 180-200 °C with vigorous stirring. Maintain this temperature for 24-48 hours.

-

Workup: Cool the reactor to room temperature. Filter the mixture through a pad of Celite to remove the Pt/C catalyst, washing with acetone or methanol.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude Dodecanoic acid-d23.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to remove any non-deuterated starting material and impurities. Dry the resulting crystalline solid under vacuum.

-

Re-iteration (if necessary): For maximal isotopic enrichment, the dried product can be subjected to a second round of the H/D exchange reaction (Steps 1-6).[9]

| Reagent/Material | Molar Ratio (Relative to Acid) | Purpose |

| Dodecanoic Acid | 1.0 | Starting Material |

| 10% Platinum on Carbon | 0.05 - 0.10 (by weight) | C-H activation catalyst |

| Deuterium Oxide (D₂O) | Large Excess | Deuterium source and solvent |

| Argon | N/A | Provides an inert reaction atmosphere |

| Celite | N/A | Filtration aid to remove the catalyst |

| Acetone/Methanol | N/A | Solvent for rinsing |

| Hexane/Ethyl Acetate | N/A | Solvents for recrystallization purification |

Table 1. Key Reagents for the Synthesis of Dodecanoic Acid-d23.

Stage 2: Fischer-Speier Esterification

Expertise & Causality: With the high-purity Dodecanoic acid-d23 in hand, the next step is esterification. The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[10][11] This method is highly reliable and proceeds via a nucleophilic acyl substitution mechanism.[11] A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for attack by the ethanol. The reaction is an equilibrium process. To drive it towards the formation of the ester, a large excess of the alcohol (ethanol) is used as the solvent, and the reaction is heated to reflux.[11][12]

Experimental Protocol: Synthesis of Ethyl Dodecanoate-d23

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified Dodecanoic acid-d23 in a large excess of anhydrous ethanol.

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After cooling to room temperature, slowly pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a non-polar organic solvent like diethyl ether or hexane (3x volumes).

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude Ethyl dodecanoate-d23.

-

Purification: Purify the crude liquid ester by vacuum distillation or column chromatography on silica gel to obtain the final high-purity product.

| Reagent/Material | Molar Ratio (Relative to Acid) | Purpose |

| Dodecanoic Acid-d23 | 1.0 | Deuterated starting material |

| Anhydrous Ethanol | Large Excess (Solvent) | Reactant and solvent; drives equilibrium |

| Sulfuric Acid (conc.) | 0.05 - 0.10 | Acid catalyst |

| Sodium Bicarbonate (sat. aq.) | N/A | Neutralizes the acid catalyst |

| Diethyl Ether / Hexane | N/A | Extraction solvent |

| Magnesium Sulfate (anhydrous) | N/A | Drying agent |

Table 2. Key Reagents for Fischer-Speier Esterification.

Part 2: A Dual-Methodology Approach to Isotopic Purity Analysis

A self-validating protocol demands rigorous characterization of the final product. For isotopically labeled compounds, this extends beyond chemical purity to isotopic purity.[6] A comprehensive assessment is best achieved by combining the strengths of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][13]

Caption: Dual analytical workflow for isotopic purity validation.

Method 1: High-Resolution Mass Spectrometry (HRMS)

Trustworthiness: HRMS provides a highly sensitive and accurate method for determining the overall isotopic enrichment by measuring the relative abundance of all isotopologues present in the sample.[14][15] Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule. The high resolution of the mass analyzer allows for the clear separation of peaks corresponding to molecules differing by the mass of a single neutron (H vs. D).[16]

Protocol: Isotopic Purity by LC-HRMS

-

Sample Preparation: Prepare a dilute solution of the purified Ethyl dodecanoate-d23 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Instrumentation: Infuse the sample into an ESI-HRMS system (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire the full scan mass spectrum in positive ion mode, ensuring the mass range covers the expected m/z values for all isotopologues.

-

Data Analysis: a. Identify the peak cluster corresponding to the protonated molecule, [M+H]⁺. b. Extract the intensities for each isotopologue peak (from the fully hydrogenated d0 to the fully deuterated d23 species). c. Correct the observed intensities for the natural abundance of ¹³C. d. Calculate the isotopic purity as the percentage of the desired deuterated species relative to the sum of all species.

Isotopic Purity Calculation (Atom % D): Purity (%) = [ Σ (Intensity of dₓ * x) / (23 * Σ Intensity of dₓ) ] * 100 Where 'x' is the number of deuterium atoms in an isotopologue.

| Isotopologue | Theoretical m/z [M+H]⁺ | Observed Intensity (Hypothetical) | Corrected Intensity |

| ... | ... | ... | ... |

| d21 | 250.50 | 0.8% | 0.8% |

| d22 | 251.51 | 2.5% | 2.5% |

| d23 | 252.51 | 96.7% | 96.7% |

Table 3. Example HRMS Data for Ethyl Dodecanoate-d23.

Method 2: Quantitative ¹H NMR Spectroscopy (qNMR)

Trustworthiness: While HRMS excels at determining the overall distribution of isotopologues, ¹H NMR provides crucial positional information and is exceptionally precise for quantifying the very low levels of residual protons.[6][17] The principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei it represents.[17] For Ethyl dodecanoate-d23, the signals from the non-deuterated ethyl group (the -OCH₂CH₃ moiety) can serve as a perfect internal standard to quantify the tiny residual proton signals on the C2-C12 positions of the dodecanoyl chain.

Protocol: Isotopic Purity by ¹H NMR

-

Sample Preparation: Accurately weigh and dissolve a sample of Ethyl dodecanoate-d23 in a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not contain residual proton signals overlapping with the analyte.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to allow for full magnetization recovery, which is critical for accurate quantification.

-

Data Processing: Process the spectrum with careful phasing and baseline correction.

-

Integration and Calculation: a. Integrate the triplet signal of the terminal methyl group of the ethyl ester at ~1.25 ppm. This integral represents 3 protons (I_ref). b. Integrate the broad region corresponding to the residual protons on the alkyl chain (C2-C11), typically between ~2.2 ppm and ~1.2 ppm (I_residual). c. Calculate the percentage of deuteration.

Isotopic Purity Calculation (%D): Number of Residual Protons = (I_residual / (I_ref / 3)) * (23 protons in theory) %H = (Number of Residual Protons / 23) * 100 %D (Isotopic Purity) = 100 - %H

| Signal Description | Expected Chemical Shift (ppm in CDCl₃) | Integration Value (Hypothetical) | Number of Protons |

| Ethyl group -CH₃ (Reference) | ~1.25 (triplet) | 3.00 | 3 (by definition) |

| Ethyl group -OCH₂- | ~4.12 (quartet) | 2.00 | 2 |

| Residual Protons on Chain (C2-C12) | ~2.2 - 0.8 | 0.25 | Calculated |

Table 4. Example ¹H NMR Data for Isotopic Purity Calculation.

Conclusion

The successful synthesis and validation of Ethyl dodecanoate-d23 are predicated on a systematic and well-understood chemical and analytical strategy. The two-stage synthesis, involving catalytic H/D exchange followed by Fischer esterification, provides a reliable route to high deuterium incorporation. The subsequent dual analysis by HRMS and ¹H NMR creates a self-validating system, where the mass spectrometric data confirms the overall isotopologue distribution and the NMR data verifies the low level of residual protons. This rigorous approach ensures the production of a high-purity stable isotope-labeled standard that is fit for purpose in demanding applications within research and regulated drug development environments.

References

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. [Link]

-

Microwave-assisted synthesis of deuterium labeled estrogen fatty acid esters. PubMed. [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]

-

Homogeneous catalytic deuteration of fatty acyl chains as a tool to detect lipid phase transitions in specific membrane domains: a Fourier Transform Infrared spectroscopic study. PubMed. [Link]

-

Controlled Tetradeuteration of Straight-Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. National Institutes of Health. [Link]

-

Photocatalytic decarboxylative deuteration of lauric acid with heavy water for sustainable synthesis of deuterated alkanes. Royal Society of Chemistry. [Link]

-

Synthesis of novel deuterated lipids and surfactants. ess.eu. [Link]

-

Synthesis of deuterated [D32]oleic acid and its phospholipid derivative [D64]dioleoyl. ANSTO. [Link]

-

The Importance of Purification for Radiolabeled Compounds. Moravek. [Link]

-

Synthesis of deuterium labeled estrogen fatty acid esters. University of Helsinki. [Link]

-

Isotopic labeling. Wikipedia. [Link]

-

Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. PubMed Central. [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. LinkedIn. [Link]

-

Applications of Stereospecifically-labeled Fatty Acids in Oxygenase and Desaturase Biochemistry. PubMed Central. [Link]

-

Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. [Link]

-

Fischer–Speier esterification. Wikipedia. [Link]

-

Stable Isotope-labeled Compounds. Amerigo Scientific. [Link]

-

Ethyl Laurate-d23 (Ethyl dodecanoate-d23). MCE. [Link]

-

Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia aculeata) Oils. MDPI. [Link]

-

Dodecanoic acid, 1,2,3-propanetriyl ester. NIST WebBook. [Link]

- Process for the preparation of macrocyclic esters or lactones.

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

Ethyl Dodecanoate D23. Pharmaffiliates. [Link]

-

Catalytic hydrothermal deoxygenation of lipids and fatty acids to diesel-like hydrocarbons: a review. Royal Society of Chemistry. [Link]

-

Reaction mechanism of esterification and reaction product of decanoic acid with mixed alcohols. ResearchGate. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Deuterating Fatty Acids to Treat Diseases. Reddit. [Link]

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 3. Stable Isotope-labeled Compounds - Amerigo Scientific [amerigoscientific.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. moravek.com [moravek.com]

- 6. isotope.com [isotope.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Lauric Acid-d23 | FB Reagents [fbreagents.com]

- 9. Documents download module [ec.europa.eu]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. researchgate.net [researchgate.net]

- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Topic: Commercial Suppliers and Application of Ethyl Dodecanoate-d23

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl dodecanoate-d23, a critical deuterated internal standard for quantitative analysis. It details the scientific principles underpinning its use, identifies commercial suppliers, and presents a validated experimental workflow for its application in a research and drug development context.

Introduction: The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry

In the landscape of quantitative mass spectrometry, achieving accurate, precise, and reproducible results is paramount, particularly within the regulated environment of drug development.[1][2] Analytical method development and validation form the foundation of pharmaceutical quality control, ensuring that key attributes like potency and purity are reliably measured.[1][3][4] The complexity of biological matrices (e.g., plasma, whole blood) and the inherent variability of analytical instrumentation present significant challenges, including ion suppression or enhancement, which can compromise data integrity.[5][6][7]

To counteract these variables, an internal standard (IS) is incorporated into the analytical workflow.[8] An ideal IS mimics the physicochemical behavior of the target analyte throughout sample preparation, chromatography, and mass spectrometric detection.[9] Stable isotope-labeled (SIL) compounds, particularly deuterated standards, are considered the "gold standard" for this purpose.[6][8] By replacing hydrogen atoms with deuterium, a stable isotope, the compound becomes chemically identical to the analyte but possesses a distinct, higher mass.[7] This ensures it co-elutes with the analyte and experiences the same matrix effects, allowing it to reliably correct for variations in extraction recovery, injection volume, and ionization efficiency.[5][8] Ethyl dodecanoate-d23 serves as such a standard, providing unparalleled reliability in quantitative assays.

Chapter 1: Profile of Ethyl Dodecanoate-d23

Ethyl dodecanoate-d23 is the deuterated form of Ethyl dodecanoate (also known as Ethyl laurate), an ethyl ester of the saturated fatty acid dodecanoic acid. The "-d23" designation signifies that 23 hydrogen atoms in the dodecanoate chain have been replaced with deuterium. This high level of deuteration provides a significant mass shift, ensuring its mass spectrometric signal is well-resolved from the natural isotope distribution of the unlabeled analyte, a critical feature for a robust bioanalytical method.[8]

Key Chemical Data:

-

Chemical Name: Ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoate[10]

-

Molecular Formula: C₁₄D₂₃H₅O₂[10]

Chapter 2: Commercial Suppliers of Ethyl Dodecanoate-d23

The procurement of high-quality, well-characterized analytical standards is a foundational step for any quantitative study.[14] For Ethyl dodecanoate-d23, several reputable suppliers provide this standard, often with detailed Certificates of Analysis that confirm identity, purity, and isotopic enrichment. Below is a comparative summary of key commercial sources.

| Supplier | Product Number | CAS Number | Isotopic Enrichment | Purity | Format |

| LGC Standards | TRC-E917386 | 1219795-35-3[10] | Not specified, inquire | Not specified, inquire | Neat[10] |

| CDN Isotopes | D-7057 | 1219795-35-3[12][13] | ≥98 atom % D[12][13] | Not specified, inquire | Neat |

| Pharmaffiliates | PAPST006050 | 1219795-35-3[11] | Not specified, inquire | Not specified, inquire | Not specified |

| MedchemExpress | HY-W009684S | 1219795-35-3[15] | Not specified, inquire | >90%[15] | Not specified |

| Fisher Scientific | 30-007057 | 1219795-35-3 | Not specified, inquire | Not specified, inquire | Not specified |

Note: Researchers should always obtain the most current Certificate of Analysis from the supplier before use to verify specifications. Purity and isotopic enrichment are critical parameters for ensuring analytical accuracy.[7]

Chapter 3: Application in Quantitative Bioanalysis Workflow

The primary application for Ethyl dodecanoate-d23 is as an internal standard for the quantification of unlabeled Ethyl dodecanoate or structurally similar analytes in complex matrices via hyphenated chromatography-mass spectrometry techniques, such as LC-MS or GC-MS. Its use is integral to developing robust and reliable analytical methods essential for pharmaceutical research.[2][16]

Conceptual Workflow

A typical bioanalytical workflow leverages the deuterated standard to correct for variability at multiple stages. The IS is spiked into all samples, calibrators, and quality controls at a fixed concentration at the earliest possible stage. This ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the IS, keeping the analyte-to-IS ratio constant.

Experimental Workflow Diagram

The following diagram illustrates a standard workflow for quantifying a target analyte in a biological sample using a deuterated internal standard.

Caption: Bioanalytical workflow using a deuterated internal standard.

Chapter 4: Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the quantification of a target analyte (for this example, unlabeled Ethyl dodecanoate) in human plasma using Ethyl dodecanoate-d23 as an internal standard with LC-MS/MS.

Objective

To develop and validate a method for the accurate quantification of Ethyl dodecanoate in human plasma.

Materials

-

Analytes: Ethyl dodecanoate (unlabeled standard), Ethyl dodecanoate-d23 (Internal Standard).

-

Reagents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Formic Acid (FA, LC-MS grade), Water (LC-MS grade), Human Plasma (K₂EDTA).

-

Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, HPLC system coupled to a triple quadrupole mass spectrometer.

Methodology

1. Preparation of Stock and Working Solutions

-

Causality: Preparing accurate stock solutions is the foundation of a quantitative assay. Using a high-purity solvent ensures no interference.

-

Analyte Stock (1 mg/mL): Accurately weigh 10 mg of Ethyl dodecanoate and dissolve in 10 mL of MeOH.

-

IS Stock (1 mg/mL): Accurately weigh 10 mg of Ethyl dodecanoate-d23 and dissolve in 10 mL of MeOH.

-

IS Working Solution (100 ng/mL): Perform serial dilutions of the IS Stock solution in 50:50 ACN:H₂O. This concentration is chosen to provide a strong, stable signal in the mass spectrometer without causing detector saturation.

-

2. Preparation of Calibration Standards and Quality Controls (QCs)

-

Causality: A calibration curve is required to correlate the instrument response (peak area ratio) to a known concentration. QCs independently verify the accuracy of the curve.

-

Perform serial dilutions of the Analyte Stock to prepare working solutions for calibration standards (e.g., from 1 ng/mL to 1000 ng/mL).

-

Spike 5 µL of each analyte working solution into 95 µL of blank human plasma to create calibration standards.

-

Prepare QCs at low, medium, and high concentration levels in the same manner using separate stock dilutions.

-

3. Sample Preparation (Protein Precipitation)

-

Causality: Protein precipitation is a rapid and effective method to remove the bulk of plasma proteins, which would otherwise foul the analytical column and ion source.[5] Adding the IS at this stage corrects for any analyte loss during extraction and subsequent steps.

-

Aliquot 100 µL of each calibrator, QC, and unknown sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS Working Solution (100 ng/mL) to every tube except the blank matrix. Vortex briefly.

-

Add 300 µL of ice-cold ACN to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 ACN:H₂O with 0.1% FA).

-

4. LC-MS/MS Analysis

-

Causality: Chromatographic separation ensures that the analyte is separated from other matrix components before detection, reducing ion suppression. Multiple Reaction Monitoring (MRM) on a triple quadrupole MS provides high specificity and sensitivity for quantification.

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 70% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transitions:

-

Ethyl dodecanoate (Analyte): Determine precursor/product ion pair (e.g., m/z 229.2 → 88.1).

-

Ethyl dodecanoate-d23 (IS): Determine precursor/product ion pair (e.g., m/z 252.3 → 90.1).

-

Note: These transitions must be optimized empirically on the specific instrument.

-

-

5. Data Analysis and Validation

-

Causality: The ratio of the analyte peak area to the IS peak area is used for quantification. This ratio is stable even if absolute signal intensity fluctuates. The method must be validated to ensure it is fit for purpose.[3]

-

Integrate the peak areas for both the analyte and IS MRM transitions.

-

Calculate the peak area ratio (Analyte Area / IS Area) for all samples.

-

Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators. Apply a linear regression with 1/x² weighting.

-

The coefficient of determination (r²) should be >0.99.

-

Quantify the unknown samples and QCs using the regression equation from the calibration curve.

-

The calculated concentrations of the QCs must be within ±15% of their nominal value (±20% for the lower limit of quantification) for the run to be accepted.

-

Conclusion

Ethyl dodecanoate-d23 is a high-fidelity internal standard essential for the development of robust, accurate, and reproducible quantitative analytical methods. Its chemical properties make it an ideal mimic for its unlabeled counterpart and similar analytes, effectively compensating for the myriad variables encountered in complex sample analysis. By procuring this standard from reputable commercial suppliers and implementing it within a well-validated experimental workflow, researchers in pharmaceutical development can ensure the highest level of data integrity, supporting critical decisions throughout the drug discovery and approval pipeline.

References

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. AptoChem. Available at: [Link]

-

CAS No : 1219795-35-3 | Chemical Name : Ethyl Dodecanoate D23. Pharmaffiliates. Available at: [Link]

-

Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Rondaxe. Available at: [Link]

-

A Guide to Using Analytical Standards. Labcompare. Available at: [Link]

-

Analytical development. Progress. Available at: [Link]

-

Ethyl (²H₂₃)dodecanoate - C14H28O2. Chemspace. Available at: [Link]

-

A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available at: [Link]

-

Analytical Development for Pharmaceutical Products: A Comprehensive Guide. Triverity Laboratories. Available at: [Link]

-

Ethyl Dodecanoate-d23, CDN 0.1 g. Fisher Scientific. Available at: [Link]

-

Ethyl dodecanoate | 106-33-2. BuyersGuideChem. Available at: [Link]

-

Ethyl Dodecanoate. PerfumersWorld. Available at: [Link]

Sources

- 1. upm-inc.com [upm-inc.com]

- 2. progress-lifesciences.nl [progress-lifesciences.nl]

- 3. emerypharma.com [emerypharma.com]

- 4. triveritylabs.com [triveritylabs.com]

- 5. texilajournal.com [texilajournal.com]

- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Ethyl Dodecanoate-d23 | CAS 1219795-35-3 | LGC Standards [lgcstandards.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 15. Ethyl (²H₂₃)dodecanoate - C14H28O2 | CSCS00025768406 [chem-space.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Isotopic Landscape: A Technical Guide to the Storage and Handling of Deuterated Lipid Standards

For researchers, scientists, and drug development professionals engaged in the precise world of lipidomics and quantitative bioanalysis, deuterated lipid standards are indispensable tools.[1] Their structural identity to endogenous lipids, with the key difference of isotopic labeling, makes them the gold standard for internal standards in mass spectrometry-based quantification.[2][3] However, the very nature of these molecules necessitates a meticulous approach to their storage and handling to preserve their isotopic and chemical integrity. This guide provides an in-depth exploration of the principles and best practices required to ensure the accuracy and reproducibility of your experimental results.

The Fundamental Chemistry of Deuterated Lipids: Stability and Vulnerability

Deuterated lipids are not immune to the chemical degradation pathways that affect their non-labeled counterparts. In fact, their handling requires an even greater level of care to prevent phenomena such as isotopic exchange. The two primary considerations for maintaining the integrity of deuterated lipid standards are preventing chemical degradation and avoiding isotopic dilution.

Chemical Stability:

-

Oxidation: Unsaturated fatty acid chains within lipids are particularly susceptible to oxidation at their double bonds. This process can be initiated by exposure to oxygen, light, and trace metal ions. Deuteration of the acyl chains can significantly slow down the process of lipid peroxidation due to the kinetic isotope effect (KIE) .[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for cleavage. This slows down the rate-limiting hydrogen abstraction step in the lipid peroxidation chain reaction.[5]

-

Hydrolysis: Ester linkages in glycerophospholipids and other complex lipids can be hydrolyzed, breaking down the lipid into its constituent parts. This is often catalyzed by acidic or basic conditions and the presence of water.

Isotopic Stability:

-

Deuterium Back-Exchange: This is a critical issue specific to deuterated standards. Labile deuterium atoms, particularly those attached to heteroatoms (like oxygen or nitrogen) or activated carbon atoms, can exchange with protons from the surrounding environment, especially from protic solvents like water and methanol.[6] This leads to a decrease in the isotopic purity of the standard and can compromise the accuracy of quantification.[6]

Core Principles for Storage: Preserving Integrity Over Time

Proper storage is the first line of defense in maintaining the quality of your deuterated lipid standards. The optimal storage conditions depend on whether the standard is in a solid (powder) or solution form.

Long-Term Storage

For long-term stability, deuterated lipid standards should be stored at low temperatures to minimize chemical degradation and potential isotopic exchange.

| Form | Lipid Type | Storage Temperature | Container | Key Considerations |

| Powder | Saturated Fatty Acids | ≤ -16°C | Glass vial with Teflon-lined cap | Relatively stable as powders. |

| Powder | Unsaturated Fatty Acids | Not Recommended | - | Highly hygroscopic and prone to oxidation. Should be promptly dissolved in a suitable organic solvent. |

| Solution | All Types | -20°C ± 4°C | Glass vial with Teflon-lined cap, sealed under inert gas (Argon or Nitrogen) | Avoid temperatures below -30°C unless in a sealed glass ampoule to prevent solvent freezing and precipitation. |

| Aqueous Suspension | All Types | Not Recommended for Long Term | Plastic or Glass | Prone to hydrolysis over time. |

Preparing and Handling Deuterated Lipid Solutions: A Step-by-Step Approach

The preparation of stock and working solutions from powdered standards or the handling of pre-dissolved standards requires careful attention to detail to prevent contamination and degradation.

Reconstituting Powdered Standards

This protocol outlines the correct procedure for dissolving a powdered deuterated lipid standard to create a stock solution.

Materials:

-

Deuterated lipid standard (powder) in its original vial

-

High-purity, anhydrous organic solvent (e.g., chloroform, methanol, ethanol, or a mixture thereof)[7][8]

-

Gas-tight glass syringe or calibrated micropipette with appropriate tips

-

Clean, amber glass vial with a Teflon-lined cap

-

Inert gas (Argon or Nitrogen) source

Procedure:

-

Equilibrate to Room Temperature: Before opening, allow the vial containing the powdered standard to warm to room temperature in a desiccator for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold powder, which can lead to hydrolysis.

-

Solvent Addition: Once at room temperature, carefully open the vial. Using a gas-tight syringe, add the calculated volume of the appropriate anhydrous organic solvent to achieve the desired stock solution concentration. For acidic lipids that are difficult to dissolve in pure chloroform, adding a small amount of methanol (e.g., 2%) can improve solubility.[9]

-

Dissolution: Tightly cap the vial and vortex or sonicate gently until the lipid is completely dissolved. The solution should be clear and free of any particulate matter.

-

Inert Gas Purge: To prevent oxidation, especially for unsaturated lipids, flush the headspace of the vial with a gentle stream of argon or nitrogen before sealing tightly.

-

Labeling and Storage: Clearly label the vial with the lipid name, concentration, solvent, and date of preparation. Store the stock solution at -20°C ± 4°C.

Preparing Working Solutions and Aliquots

To minimize freeze-thaw cycles and the risk of contamination of the main stock, it is highly recommended to prepare smaller aliquots of working solutions.

Procedure:

-

Briefly warm the stock solution to room temperature.

-

Using a clean, calibrated pipette, dilute the stock solution with the appropriate solvent to the desired working concentration.

-

Dispense the working solution into smaller, single-use amber glass vials with Teflon-lined caps.

-

Purge the headspace of each aliquot with inert gas before sealing.

-

Label each aliquot clearly and store at -20°C ± 4°C.

The Kinetic Isotope Effect: A Built-in Protective Mechanism

The strategic placement of deuterium at sites susceptible to oxidation provides a powerful, inherent protective mechanism known as the kinetic isotope effect (KIE).

The rate-limiting step in lipid peroxidation is the abstraction of a hydrogen atom from a bis-allylic position on the fatty acid chain.[4] The carbon-deuterium bond is stronger and has a lower zero-point energy than the carbon-hydrogen bond. Consequently, more energy is required to break the C-D bond, leading to a significantly slower rate of radical initiation and propagation.[5] This inherent stability makes deuterated polyunsaturated fatty acids more resistant to oxidative degradation, which is a crucial advantage for their use as internal standards, especially in studies involving oxidative stress.[10][11]

Experimental Protocol: Spiking Deuterated Internal Standards into Plasma for LC-MS/MS Analysis

This protocol provides a general workflow for the use of deuterated lipid standards in a typical quantitative lipidomics experiment.

Materials:

-

Plasma or serum samples

-

Deuterated lipid internal standard mix (e.g., Avanti SPLASH LIPIDOMIX®)[12][13]

-

Methanol (LC-MS grade), pre-chilled to -20°C

-

Methyl-tert-butyl ether (MTBE) (LC-MS grade), pre-chilled to -20°C

-

Water (LC-MS grade), pre-chilled to 4°C

-

Vortex mixer

-

Refrigerated centrifuge

-

Glass centrifuge tubes

-

Nitrogen evaporator

Procedure:

-

Sample Thawing: Thaw frozen plasma/serum samples on ice. Once thawed, gently vortex to ensure homogeneity.

-

Internal Standard Spiking: In a glass centrifuge tube, add a small, precise volume of the deuterated internal standard mix to a known volume of plasma (e.g., 10-50 µL).[6][14] The concentration of the internal standard should be chosen to be within the linear range of the assay and, ideally, close to the expected concentration of the endogenous analyte.[1]

-

Protein Precipitation and Lipid Extraction:

-

Phase Separation:

-

Add cold LC-MS grade water (e.g., 188 µL) to induce phase separation.[6]

-

Vortex for 20 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

Lipid Extract Collection: Carefully collect the upper organic phase containing the lipids into a new clean glass tube.

-

Drying and Reconstitution: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., a mixture of acetonitrile, isopropanol, and water).[8]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Poor Peak Shape or Signal Intensity | - Incomplete dissolution of the standard- Degradation of the standard- Incompatible reconstitution solvent | - Ensure complete dissolution by gentle warming or sonication.- Check the expiration date and storage conditions of the standard.- Optimize the reconstitution solvent to match the initial mobile phase conditions. |

| Isotopic Cluster Distortion | - Deuterium back-exchange | - Use aprotic solvents whenever possible.- Minimize exposure to protic solvents and high temperatures.- Maintain a neutral or slightly acidic pH.[6] |

| Non-linear Calibration Curve | - Inaccurate preparation of standards- Saturation of the detector- Matrix effects | - Use calibrated pipettes and perform serial dilutions carefully.- Dilute samples to fall within the linear range of the instrument.- Optimize sample cleanup and chromatographic separation. |

| Retention Time Shift between Analyte and Standard | - Chromatographic isotope effect | - This is a known phenomenon and often unavoidable. Ensure your data analysis software can accurately integrate partially co-eluting peaks.[6] |

Conclusion: A Foundation for Reliable Results

The use of deuterated lipid standards is fundamental to achieving high-quality, reproducible data in quantitative lipidomics. By understanding the chemical and isotopic vulnerabilities of these essential tools and adhering to stringent storage and handling protocols, researchers can ensure the integrity of their standards and, consequently, the accuracy and reliability of their experimental outcomes. The investment in meticulous technique at the bench is the bedrock upon which groundbreaking scientific discoveries are built.

References

-

Burke, M. C., et al. (2021). Quantitative lipidomics for three-dimensional cell culture using deuterium oxide metabolic labeling. bioRxiv. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Use of Deuterated Fatty Acid Standards in Clinical Chemistry.

- BenchChem. (2025). Navigating the Nuances of Deuterium-Labeled Standards in Lipidomics: A Technical Support Guide.

-

Liebisch, G., et al. (2020). Recommendations for good practice in ms-based lipidomics. Journal of Lipid Research, 62, 100138. [Link]

-

Pinnick, K. E., et al. (2019). Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. Methods in Molecular Biology, 1862, 83-96. [Link]

-

Aimo, L., et al. (2022). A Comprehensive Review of Lipidomics and Its Application to Assess Food Obtained from Farm Animals. Foods, 11(15), 2249. [Link]

-

Hodson, L., & Pinnick, K. E. (2019). Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. Methods in Molecular Biology, 1862, 83-96. [Link]

-

Zivkovic, A. M., et al. (2009). Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. Journal of Lipid Research, 50(9), 1956-1961. [Link]

-

Stanley, G. K., et al. (2024). Characterization of the In Vivo Deuteration of Native Phospholipids by Mass Spectrometry Yields Guidelines for Their Regiospecific Customization. Analytical Chemistry, 96(3), 1269-1277. [Link]

-

Paul, P., et al. (2021). A concise review on lipidomics analysis in biological samples. Clinica Chimica Acta, 519, 137-147. [Link]

-

Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid molecular species. Mass Spectrometry Reviews, 24(3), 367-412. [Link]

-

Gerasimov, A. F., et al. (2023). Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms. Metabolites, 13(7), 856. [Link]

-

Pinnick, K. E., et al. (2019). Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. Methods in Molecular Biology, 1862, 83-96. [Link]

-

Lee, J. C., et al. (2022). Deuterium- and Alkyne-Based Bioorthogonal Raman Probes for In Situ Quantitative Metabolic Imaging of Lipids within Plants. JACS Au, 2(10), 2269-2282. [Link]

-

Stanley, G. K., et al. (2024). Characterization of the in vivo deuteration of native phospholipids by mass spectrometry yields guidelines for their regiospecific customization. OSTI.GOV. [Link]

-

Al-Jaber, H. I., et al. (2023). Lipidomics: a comprehensive review in navigating the functional quality of animal and fish products. Journal of Animal Science and Technology, 65(4), 629-648. [Link]

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. [Link]

-

Porter, N. A., et al. (2017). Lipid Peroxidation: Kinetics, Mechanisms, and Products. The Journal of Organic Chemistry, 82(9), 4445-4459. [Link]

-

Burla, B., et al. (2018). MS-based lipidomics of human blood plasma: a community-initiated position paper to develop accepted guidelines. Journal of Lipid Research, 59(10), 2001-2017. [Link]

-

Zivkovic, A. M., et al. (2009). Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. Journal of Lipid Research, 50(9), 1956-1961. [Link]

-

Shchepinov, M. S., et al. (2014). Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations. Journal of the American Chemical Society, 136(3), 838-841. [Link]

-

Offenbacher, A. R., et al. (2015). Kinetic Isotope Effects in the Oxidation of Arachidonic Acid by Soybean Lipoxygenase-1. Biochemistry, 54(40), 6206-6209. [Link]

-

Waters. (n.d.). LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. [Link]

- BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.

-

Hart, P. J., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 79. [Link]

-

Shmanai, V. V., et al. (2018). Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo. Journal of the American Chemical Society, 140(4), 1430-1440. [Link]

-

Pliss, E. M., et al. (2019). Kinetic Isotope Effect in the Oxidation Reaction of Linoleic Acid Esters in Micelles. Russian Journal of Physical Chemistry B, 13, 1-6. [Link]

-

Reis, A., et al. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 54(7), 1824-1835. [Link]

-

ResearchGate. (2022). What solvent should I use to dissolve my lipid samples in before inject into Mass-Spec? [Link]

-

Avanti Polar Lipids. (n.d.). How Do I Solubilize My Acidic Lipid (PG, PS, PA, Etc.) In Chloroform? [Link]

-

Wang, M., et al. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass Spectrometry Reviews, 36(6), 693-714. [Link]

-

Beaudoin-Chabot, C., et al. (2019). Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans. Frontiers in Physiology, 10, 639. [Link]

-

D'Alessandro, A., et al. (2022). Deuterated Linoleic Acid Attenuates the RBC Storage Lesion in a Mouse Model of Poor RBC Storage. Frontiers in Physiology, 13, 869614. [Link]

-

University of Calgary. (n.d.). Ch26: Lipids. [Link]

-

Beaudoin-Chabot, C., et al. (2019). Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans. Patrinum. [Link]

-

Wang, M., et al. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? ResearchGate. [Link]

-

Fahy, E., et al. (2022). Lipids, Chloroform, and Their Intertwined Histories. Substantia, 6(1), 11-25. [Link]

Sources

- 1. MS-based lipidomics of human blood plasma: a community-initiated position paper to develop accepted guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 3. A Comprehensive Review of Lipidomics and Its Application to Assess Food Obtained from Farm Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. escholarship.org [escholarship.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. isotope.com [isotope.com]

- 8. researchgate.net [researchgate.net]

- 9. avantiresearch.com [avantiresearch.com]

- 10. Frontiers | Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans [frontiersin.org]

- 11. patrinum.ch [patrinum.ch]

- 12. waters.com [waters.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Stability and Long-Term Storage of Ethyl Dodecanoate-d23

Introduction: The Critical Role of Ethyl Dodecanoate-d23 in Research

Ethyl dodecanoate-d23, the deuterated isotopologue of ethyl laurate, serves as an indispensable internal standard in quantitative bioanalysis. Its structural similarity and mass shift relative to the endogenous analyte make it a vital tool for correcting analytical variability in mass spectrometry-based assays.[1] The integrity of this standard is paramount; any degradation or isotopic exchange can significantly compromise the accuracy and reliability of experimental data. This guide provides a comprehensive overview of the factors influencing the stability of Ethyl dodecanoate-d23 and outlines best practices for its long-term storage and handling to ensure its continued viability in research and drug development.

Understanding the Physicochemical Properties of Ethyl Dodecanoate-d23

Ethyl dodecanoate-d23 is a saturated fatty acid ethyl ester (FAEE). Its non-deuterated counterpart, ethyl dodecanoate, is a colorless to slightly yellowish liquid at room temperature with a melting point of approximately -10°C and a boiling point of 269°C.[2] It is practically insoluble in water. The deuteration of the dodecanoyl chain does not significantly alter these physical properties. However, the presence of deuterium atoms necessitates special considerations for storage to prevent isotopic exchange.

Factors Influencing the Stability of Ethyl Dodecanoate-d23

The long-term stability of Ethyl dodecanoate-d23 is primarily influenced by three key factors: temperature, moisture, and exposure to oxygen and light. Understanding these factors is crucial for mitigating degradation and preserving the integrity of the compound.

Temperature: A Double-Edged Sword

Temperature plays a complex role in the stability of fatty acid esters. While high temperatures can accelerate degradation, some studies have shown that storing certain esters at refrigerated or freezing temperatures can also lead to degradation, albeit through different mechanisms.

-

Elevated Temperatures: Increased temperatures can promote both hydrolysis and oxidation, the two primary degradation pathways for Ethyl dodecanoate-d23.

-

Low Temperatures: While generally recommended for long-term storage of many organic compounds, freezing can sometimes lead to the concentration of impurities or the promotion of certain degradation reactions in the frozen state.

Moisture: The Catalyst for Hydrolysis

The presence of water is a critical factor in the degradation of Ethyl dodecanoate-d23. As an ester, it is susceptible to hydrolysis, a chemical reaction in which water cleaves the ester bond, yielding dodecanoic acid-d23 and ethanol. This reaction can be catalyzed by both acids and bases. Therefore, maintaining a low-moisture environment is essential for long-term stability.

Oxygen and Light: The Drivers of Oxidation

Exposure to atmospheric oxygen and, to a lesser extent, light can lead to the oxidative degradation of fatty acid esters. While saturated fatty acid esters like Ethyl dodecanoate-d23 are less susceptible to oxidation than their unsaturated counterparts, long-term exposure can still result in the formation of undesirable byproducts. Storing the compound under an inert atmosphere and protecting it from light can significantly inhibit these oxidative processes.

Recommended Long-Term Storage Conditions

Based on the interplay of these factors, a multi-tiered approach to the storage of Ethyl dodecanoate-d23 is recommended, tailored to the intended duration of storage and the form of the material (neat vs. in solution).

| Storage Duration | Form | Recommended Temperature | Atmosphere | Container |

| Short-Term (≤ 6 months) | Neat Liquid or Solution | 2-8°C (Refrigerated) | Inert Gas (Argon or Nitrogen) | Amber Glass Vial with PTFE-lined Cap |

| Long-Term (> 6 months) | Neat Liquid | -20°C (Frozen) | Inert Gas (Argon or Nitrogen) | Amber Glass Vial with PTFE-lined Cap |

| Long-Term (> 6 months) | Solution | -80°C (Deep Frozen) | Inert Gas (Argon or Nitrogen) | Amber Glass Vial with PTFE-lined Cap |

Rationale:

-

Short-Term Storage: Refrigeration at 2-8°C effectively slows down both hydrolytic and oxidative degradation for a moderate duration without the potential complications of freezing.

-

Long-Term Storage of Neat Compound: Freezing at -20°C is recommended for the neat (undiluted) liquid to minimize molecular mobility and significantly reduce the rates of all potential degradation reactions.

-

Long-Term Storage of Solutions: For solutions, deep-freezing at -80°C is the preferred method to prevent phase separation of the solvent and solute and to provide the most stable environment for extended periods.

It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold surface of the compound.[3]

A Self-Validating System: Protocols for Ensuring Integrity

To maintain the highest level of confidence in the integrity of Ethyl dodecanoate-d23, a periodic re-analysis program should be implemented. This self-validating system ensures that the standard remains within its specifications throughout its lifecycle.

Visual Decision Workflow for Storage

The following diagram illustrates the decision-making process for the appropriate storage of Ethyl dodecanoate-d23.

Caption: Decision workflow for selecting the appropriate storage conditions for Ethyl dodecanoate-d23.

Experimental Protocols for Purity and Integrity Assessment

This method is used to determine the chemical purity of Ethyl dodecanoate-d23 and to identify any potential degradation products.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary Column: 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of Ethyl dodecanoate-d23 in a suitable solvent such as hexane or ethyl acetate.

-

Injection: Inject 1 µL of the sample solution into the GC-MS system in splitless mode.

-

GC Conditions:

-

Inlet Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/minute to 300°C

-

Hold at 300°C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-500

-

-

Data Analysis: Integrate the peak area of Ethyl dodecanoate-d23 and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

This is the standard method for determining the water content, which is crucial for preventing hydrolysis.

Instrumentation:

-

Volumetric or Coulometric Karl Fischer Titrator

Procedure:

-

Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a suitable solvent system for esters, which may include a solubilizer like a long-chain alcohol.[4]

-

Blank Measurement: Perform a blank titration of the solvent to determine the background water content.

-

Sample Analysis: Accurately weigh a known amount of Ethyl dodecanoate-d23 and add it to the titration vessel.

-

Titration: Start the titration and record the volume of Karl Fischer reagent required to reach the endpoint.

-

Calculation: The instrument software will typically calculate the water content in ppm or percentage based on the sample weight and the amount of reagent consumed.

Workflow for Periodic Re-analysis

The following diagram outlines the workflow for the periodic re-analysis of stored Ethyl dodecanoate-d23.

Caption: Workflow for the periodic quality control of stored Ethyl dodecanoate-d23.

Conclusion: Ensuring the Long-Term Viability of a Critical Reagent

The stability and integrity of Ethyl dodecanoate-d23 are fundamental to its utility as an internal standard in high-precision analytical chemistry. By understanding the key factors that influence its degradation—namely temperature, moisture, oxygen, and light—and by implementing the robust storage and handling protocols outlined in this guide, researchers can ensure the long-term viability of this critical reagent. A proactive approach to storage, coupled with a self-validating system of periodic re-analysis, will safeguard the quality of the standard and, by extension, the accuracy and reliability of the scientific data it helps to generate.

References

- Litwinienko, G., & Kasprzycka-Guttman, T. (1998). OXIDATION OF SATURATED FATTY ACIDS ESTERS DSC investigations. Journal of Thermal Analysis and Calorimetry, 54(3), 715-722.

-

NIST/TRC Web Thermo Tables (WTT). (n.d.). ethyl dodecanoate. Retrieved from [Link]

-

Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Retrieved from [Link]

-

SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

-

PIDAC. (n.d.). Consensus Statement re: High Relative Humidity in Sterile Storage Areas. Retrieved from [Link]

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

-

Agronomy Research. (2021). Storage stability of rapeseed methyl ester stored in a sealed barrel for seven years. Retrieved from [Link]

-

ResearchGate. (n.d.). The Effect of temperature to fatty acid ethyl ester yield. Retrieved from [Link]

-

ResolveMass. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

European Medicines Agency. (2003). Q1E Evaluation of Stability Data. Retrieved from [Link]

-

Quality Magazine. (2004). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. Retrieved from [Link]

-

NIST. (n.d.). Dodecanoic acid, ethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). How to store fatty food samples and extracted fats?. Retrieved from [Link]

-

Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Retrieved from [Link]

-

ResearchGate. (n.d.). Melting points (°C) of saturated fatty acids and esters determined in the present work. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. Retrieved from [Link]

-

PMC. (2022). Assessment of the effects of storage temperature on fatty acid analysis using dried blood spot cards from managed southern white rhinoceroses (Ceratotherium simum simum): implications for field collection and nutritional care. Retrieved from [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

-

YSI. (n.d.). Determination of Acid Number and Free Fatty Acids (FFA) in Fats and Oils. Retrieved from [Link]

-

UCV. (n.d.). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Retrieved from [Link]

-

ICES. (n.d.). Review Article State of art and best practices for fatty acid analysis in aquatic sciences. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Physical Properties of Non-Deuterated Ethyl Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Ethyl Dodecanoate in Scientific Applications

Ethyl dodecanoate, commonly known as ethyl laurate, is the ethyl ester of dodecanoic acid. It is a colorless liquid with a faint, fatty, and floral odor.[1] This compound is a key ingredient in the food and fragrance industries and serves as a valuable non-polar solvent and reference standard in analytical chemistry.[2] For drug development professionals, its properties are particularly relevant in the formulation of emulsions and microemulsions for novel drug delivery systems. A thorough grasp of its physical properties is therefore critical for its effective and safe utilization in research and development.[3]

Core Physical Properties of Ethyl Dodecanoate

The following table summarizes the key physical properties of non-deuterated ethyl dodecanoate, providing a quick reference for laboratory applications.

| Physical Property | Value | Conditions |

| Molecular Formula | C14H28O2 | |

| Molecular Weight | 228.37 g/mol | [1][4] |

| Appearance | Colorless liquid | [5] |

| Odor | Faint, fatty, floral | [2][6] |

| Density | 0.862 g/mL | at 20°C[7] |

| Boiling Point | 269 °C | at 760 mmHg[1][7] |

| Melting Point | -10 °C | [1][8] |

| Flash Point | 113 °C | Closed Cup |

| Refractive Index | 1.432 | at 20°C[9] |

| Solubility in Water | Insoluble | [1][8] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [1][3] |

Experimental Determination of Physical Properties: Methodologies and Rationale

Accurate measurement of physical properties is fundamental to chemical characterization. The following sections detail the standard experimental protocols for key parameters of ethyl dodecanoate, elucidating the reasoning behind the methodological choices to ensure data integrity.

Density Measurement: The Oscillating U-Tube Method

The density of a liquid is a crucial physical property. For a high-purity substance like ethyl dodecanoate, the oscillating U-tube method offers high precision and requires a small sample volume.[10][11]

Experimental Protocol:

-

Calibration: The digital density meter is first calibrated using two standards of known density, typically dry air and ultrapure water, at a controlled temperature (e.g., 20°C). This two-point calibration ensures accuracy.[12]

-

Sample Injection: The ethyl dodecanoate sample is carefully injected into the oscillating U-tube, ensuring the absence of air bubbles which would lead to inaccurate, lower density readings.

-

Temperature Equilibration: The sample is allowed to thermally equilibrate to the target temperature. Precise temperature control is vital as density is temperature-dependent.

-

Measurement: The instrument excites the U-tube, causing it to oscillate at its natural frequency. This frequency is directly related to the mass of the sample within the tube. The instrument's software then calculates the density from this frequency.[13][14]

-

Replicate Measurements: Multiple measurements are taken and averaged to ensure reproducibility and minimize random error.

Causality and Trustworthiness: The oscillating U-tube method is selected for its high accuracy and the minimal sample volume required. The protocol's reliability is underpinned by regular calibration with certified reference materials, creating a self-validating system.

Caption: Workflow for Density Measurement via Oscillating U-Tube.

Boiling Point Determination: The Ebulliometry Method

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. Ebulliometry provides a precise method for this determination.[15][16]

Experimental Protocol:

-

Apparatus Setup: A standard distillation or reflux apparatus is assembled, including a boiling flask, condenser, and a calibrated thermometer positioned to measure the vapor temperature.[17]

-

Sample and Boiling Chips: The ethyl dodecanoate sample and a few boiling chips are added to the flask to ensure smooth boiling.

-

Controlled Heating: The sample is gently heated to a steady boil.

-

Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point at the ambient pressure.[18]

-

Pressure Correction: The observed boiling point is corrected to the standard pressure of 760 mmHg using a nomograph or appropriate formula if the measurement was made at a different pressure.

Causality and Trustworthiness: This method is reliable for pure substances, which exhibit a sharp, stable boiling point. The integrity of the measurement relies on accurate temperature and pressure readings and ensuring the system is at equilibrium.[19]

Refractive Index Measurement: The Abbé Refractometer

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental property used for identification and purity assessment.[20][21]

Experimental Protocol:

-

Calibration: The Abbé refractometer is calibrated with a standard of known refractive index, such as distilled water, at a controlled temperature (e.g., 20°C).[22]

-

Sample Application: A few drops of the ethyl dodecanoate sample are placed on the prism surface.

-

Measurement: The prism is closed, and the user looks through the eyepiece, adjusting the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Temperature Control: The temperature must be maintained at the specified value, as the refractive index is temperature-sensitive. Modern refractometers often have built-in temperature control.[23]

-

Reading the Value: The refractive index is read directly from the instrument's scale or digital display.

Causality and Trustworthiness: The Abbé refractometer is a standard and trusted instrument for its ease of use and accuracy. Proper calibration and precise temperature control are essential for obtaining reliable and reproducible results.

Caption: Workflow for Refractive Index Measurement.

Conclusion

This guide provides a robust framework for understanding and measuring the key physical properties of non-deuterated ethyl dodecanoate. By adhering to the detailed experimental protocols and understanding the principles behind them, researchers can ensure the generation of accurate and reliable data, which is fundamental to advancing scientific research and development.

References

-

National Center for Biotechnology Information. (n.d.). Ethyl dodecanoate. PubChem. Retrieved from [Link]

-

Stenutz, R. (n.d.). ethyl dodecanoate. Retrieved from [Link]

-

NIST. (n.d.). Dodecanoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemExper. (n.d.). Abbé refractometer. Retrieved from [Link]

-

Enartis. (n.d.). Alcohol by Ebulliometer. Retrieved from [Link]

-

Grokipedia. (2026, January 7). Ebulliometer. Retrieved from [Link]

-

University of Arizona. (n.d.). Lab 2: Refractive Index and Snell's Law. Retrieved from [Link]

-

The Australian Wine Research Institute. (n.d.). Determination of Alcohol Content of Wine by Ebulliometry. Retrieved from [Link]

-

Scribd. (n.d.). Abbe Refractometer: Principle & Diagram. Retrieved from [Link]

-

HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link]

-

PHYWE Systeme GmbH & Co. KG. (n.d.). Determination of molar masses via a measurement of the boiling point elevation (ebullioscopy). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-